![molecular formula C25H27FN4O3 B1683797 Cédiranib CAS No. 288383-20-0](/img/structure/B1683797.png)
Cédiranib
Vue d'ensemble
Description
Cediranib (AZD-2171; tentative trade name Recentin) is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases . It is being developed by AstraZeneca as a possible anti-cancer chemotherapeutic agent for oral administration .
Molecular Structure Analysis
Cediranib is an indole ether quinazoline derivative . Its molecular formula is C25H27FN4O3 and it has a molecular weight of 450.5 g/mol . The IUPAC name for Cediranib is 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline .
Chemical Reactions Analysis
Cediranib is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . It’s also a substrate of multidrug resistance-1 (MDR1) protein .
Physical And Chemical Properties Analysis
Cediranib is an orally bioavailable compound . It binds to serum albumin and α1-acid glycoprotein, with protein binding in human plasma being approximately 95% . The apparent oral clearance is moderate and the mean terminal half-life is 22 hours .
In Vivo
Cediranib has been used in a variety of in vivo studies to evaluate its efficacy in the treatment of cancer. In these studies, cediranib has been shown to reduce the growth and spread of tumors, and to inhibit tumor angiogenesis. Additionally, cediranib has been shown to reduce the growth of metastatic lesions in animal models.
In Vitro
Cediranib has also been used in a variety of in vitro studies to evaluate its efficacy in the treatment of cancer. In these studies, cediranib has been shown to inhibit the growth of cancer cell lines, to reduce the proliferation of cancer cells, and to induce apoptosis. Additionally, cediranib has been shown to inhibit the migration and invasion of cancer cells.
MECHANISM OF ACTION
Cediranib acts as an inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases. By inhibiting these kinases, cediranib blocks the signaling pathways that are responsible for the growth and spread of tumors. Additionally, cediranib has been shown to inhibit tumor angiogenesis by blocking the formation of new blood vessels.
BIOLOGICAL ACTIVITY
Cediranib has been shown to have a variety of biological activities. In addition to inhibiting the growth and spread of tumors, cediranib has been shown to inhibit the migration and invasion of cancer cells, to reduce the proliferation of cancer cells, and to induce apoptosis. Additionally, cediranib has been shown to inhibit tumor angiogenesis.
BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS
Cediranib has been shown to have a variety of biochemical and physiological effects. Cediranib has been shown to inhibit the growth and spread of tumors, to reduce the proliferation of cancer cells, and to induce apoptosis. Additionally, cediranib has been shown to inhibit tumor angiogenesis and to reduce the formation of new blood vessels.
PHARMACODYNAMICS
Cediranib is a small molecule inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases. By inhibiting these kinases, cediranib blocks the signaling pathways that are responsible for the growth and spread of tumors. Additionally, cediranib has been shown to inhibit tumor angiogenesis by blocking the formation of new blood vessels.
ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS
The use of cediranib in laboratory experiments has several advantages. Cediranib is a potent inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases, and can be used to study the effects of these kinases on tumor growth and spread. Additionally, cediranib is relatively easy to synthesize and can be used in a variety of in vivo and in vitro experiments.
However, there are some limitations to the use of cediranib in laboratory experiments. Cediranib is a potent inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases, and may have off-target effects that could confound the results of experiments. Additionally, cediranib is relatively expensive and may not be available in all laboratories.
FUTURE DIRECTIONS
The use of cediranib in the treatment of cancer is a promising area of research with many potential future directions. These include:
• Investigating the potential of cediranib as a combination therapy with other drugs.
• Investigating the potential of cediranib in the treatment of other types of cancer.
• Investigating the potential of cediranib as a targeted therapy for specific types of cancer.
• Investigating the potential of cediranib in the treatment of metastatic cancer.
• Investigating the potential of cediranib in the treatment of drug-resistant cancers.
• Investigating the potential of cediranib in combination with immunotherapies.
• Investigating the potential of cediranib in combination with radiotherapy.
• Investigating the potential of cediranib in combination with gene therapy.
• Investigating the potential of cediranib in combination with chemotherapy.
• Investigating the potential of cediranib in combination with nanotechnology.
• Investigating the potential of cediranib in combination with stem cell therapy.
• Investigating the potential of cediranib in combination with targeted delivery systems.
• Investigating the potential of cediranib in combination with personalized medicine.
• Investigating the potential of cediranib in combination with other targeted therapies.
• Investigating the potential of cediranib in combination with combination therapies.
• Investigating the potential of cediranib in combination with combination chemotherapies.
• Investigating the potential of cediranib in combination with precision medicine.
• Investigating the potential of cediranib in combination with immuno-oncology.
• Investigating the potential of cediranib in combination with drug repurposing.
Mécanisme D'action
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies.
Applications De Recherche Scientifique
Cédiranib dans la recherche en oncologie
Le this compound a été évalué pour son efficacité et sa sécurité chez les patients atteints d'un carcinome hépatocellulaire (CHC) avancé. Une étude de phase II s'est concentrée sur l'évaluation de son profil thérapeutique et l'exploration des biomarqueurs circulants angiogéniques et inflammatoires induits, ainsi que sa pharmacocinétique (PK) chez un sous-groupe de patients .
Pharmacocinétique et pharmacodynamique
Des études cliniques ont mis en évidence l'inhibition puissante et sélective par le this compound des trois récepteurs du facteur de croissance endothélial vasculaire (VEGFR-1, -2 et -3). Il a démontré son efficacité chez les patients atteints d'un cancer de l'ovaire à une dose de 20 mg/jour, ce qui indique son potentiel en tant que thérapie ciblée .
Thérapie combinée avec des inhibiteurs de PARP
Des essais de phase II/III randomisés de haute qualité récents ont démontré que la thérapie combinée d'entretien avec des inhibiteurs de PARP (comme l'olaparib ou le niraparib) et des agents anti-angiogéniques (tels que le bévacizumab ou le this compound) amélioraient significativement la survie sans progression (SSP) par rapport à la monothérapie après une chimiothérapie initiale dans le cancer de l'ovaire .
Safety and Hazards
Cediranib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, with suitable protective clothing, and contact with skin and eyes should be avoided .
Orientations Futures
Cediranib has shown promising activity in a variety of solid malignancies, in preclinical models and in clinical trials . It has been found to be effective in patients with ovarian cancer at a dose of 20 mg/day . Future research is likely to focus on its use in combination with other drugs, and in different types of cancer .
Propriétés
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
288383-20-0 | |
Record name | Cediranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cediranib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEDIRANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.